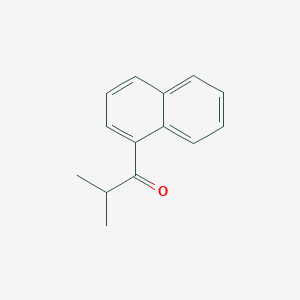

2-Methyl-1-(1-naphthalenyl)-1-propanone

Description

2-Methyl-1-(1-naphthalenyl)-1-propanone is a ketone derivative featuring a naphthalene ring system attached to a propanone backbone with a methyl substituent at the second carbon.

Properties

CAS No. |

61838-78-6 |

|---|---|

Molecular Formula |

C14H14O |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

2-methyl-1-naphthalen-1-ylpropan-1-one |

InChI |

InChI=1S/C14H14O/c1-10(2)14(15)13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3 |

InChI Key |

DIANJNDWLUCSDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)C1=CC=CC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Methyl-1-(1-naphthalenyl)-1-propanone with structurally analogous compounds, focusing on molecular properties, substituent effects, and functional applications.

Structural and Physical Properties

Key differences arise from substituents on the naphthalene ring and the propanone chain.

- Saturation Effects : The tetrahydro-naphthalenyl analog (C₁₄H₁₈O) exhibits a higher molecular weight and boiling point than the fully aromatic target compound, attributed to increased saturation improving molecular packing .

- Substituent Reactivity : The methylthio group in C₁₁H₁₄OS introduces sulfur, enhancing electron-withdrawing effects and air sensitivity, which may limit stability compared to purely hydrocarbon-substituted analogs .

Pharmacological and Functional Comparisons

While direct pharmacological data for the target compound are unavailable, naphthalene-containing analogs highlight substituent-dependent bioactivity:

- Aminoalkylindole Analogs: Naphthoyl-substituted compounds (e.g., Analog II and III in ) exhibit potent cannabimimetic activity (ED₅₀: 0.68–18 µmol/kg), outperforming benzoyl or anthroyl derivatives. This suggests that the naphthalene ring enhances receptor interaction .

- Cross-Tolerance : Compounds like WIN 55,212 (structurally distinct but naphthalene-derived) show partial cross-tolerance with delta-9-THC, indicating shared metabolic or receptor pathways .

Preparation Methods

Reaction Mechanism and Substrate Selection

The Friedel-Crafts acylation of 1-naphthalene derivatives with isobutyryl chloride is the most widely documented method. Aluminium chloride (AlCl₃) serves as the Lewis acid catalyst, facilitating electrophilic substitution at the α-position of the naphthalene ring. The reaction proceeds via the formation of an acylium ion intermediate, which attacks the electron-rich aromatic system.

Key substrates include:

Optimized Protocol from Patent Literature

A representative procedure involves:

-

Catalyst Preparation : Suspending AlCl₃ (0.21 mol) in anhydrous dichloromethane (200 mL) at 0°C.

-

Acyl Chloride Addition : Slowly adding a solution of m-xylene (0.2 mol) and isobutyryl chloride (0.2 mol) in dichloromethane (50 mL) over 30 minutes.

-

Reaction Conditions : Stirring at 0°C for 1 hour, followed by quenching with ice water.

-

Work-Up : Washing the organic layer with 5% HCl (150 mL ×2) and 2% NaHCO₃ (150 mL), drying over MgSO₄, and concentrating under reduced pressure.

Yield : 99% for 2,2′,4′-trimethylpropiophenone, which is subsequently converted to the target compound.

Chlorination-Cyclization Sequential Strategy

Sulfuryl Chloride-Mediated Chlorination

The intermediate 2-methylpropiophenone derivatives undergo chlorination using sulfuryl chloride (SO₂Cl₂):

-

Reaction Setup : Dissolving 2-methyl-1-(1-naphthalenyl)-1-propanone (0.15 mol) in heptane (10 mL) and adding SO₂Cl₂ (0.26 mol) at room temperature.

-

Gas Evolution : Vigorous HCl release occurs within 5 minutes, requiring controlled addition to prevent exothermic runaway.

-

Post-Reaction Processing : Concentrating the mixture, dissolving in heptane (200 mL), and washing with 2% NaHCO₃ to neutralize residual acid.

Yield : 98–99% for 2-chloro-2-methyl-1-(1-naphthalenyl)-1-propanone.

AlCl₃-Catalyzed Cyclization

The chlorinated intermediate is cyclized using AlCl₃ in dichloromethane:

-

Catalyst Activation : Suspending AlCl₃ (0.26 mol) in dichloromethane (200 mL) at room temperature.

-

Substrate Addition : Gradually introducing 2-chloro-2-methyl-1-(1-naphthalenyl)-1-propanone (0.13 mol) in heptane (30 mL) over 30 minutes.

-

Reaction Monitoring : Stirring for 1 hour at room temperature, followed by ice-water quenching and standard work-up.

Yield : 93% for crude 2-methyl-1-(1-naphthalenyl)-1-propanone, with purity enhanced via distillation (130°C, 0.5 mbar).

Alternative Synthetic Pathways

Palladium-Catalyzed Coupling Reactions

J-Stage studies highlight palladium-mediated aryl couplings for naphthyl systems, though direct applications remain speculative:

-

Substrate Design : N-methyl-N-phenylbenzamides undergo cyclization with Pd(OAc)₂/DPPP/Bu₃P, but yields for naphthyl ketones are unreported.

-

Potential Utility : Could enable late-stage functionalization if combined with acyl precursors.

Critical Analysis of Methodologies

Comparative Efficiency

| Method | Yield | Catalyst Loading | Reaction Time | Scalability |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 99% | 1.05 eq AlCl₃ | 1–3 h | Industrial |

| Chlorination-Cyclization | 93–98% | 2.0 eq AlCl₃ | 4–6 h | Pilot Plant |

| Grignard Oxidation | N/A | N/A | 12–24 h | Laboratory |

Byproduct Management

-

Friedel-Crafts : Polyacylation byproducts are minimized by stoichiometric AlCl₃ and low-temperature conditions.

-

Chlorination : Excess SO₂Cl₂ necessitates thorough NaHCO₃ washing to prevent equipment corrosion.

Industrial-Scale Recommendations

-

Catalyst Recycling : Implement AlCl₃ recovery via aqueous extraction and neutralization to reduce costs.

-

Solvent Selection : Heptane and dichloromethane offer ideal polarity for intermediate solubility while enabling easy separation.

-

Safety Protocols : Controlled SO₂Cl₂ addition and HCl scrubbing systems are mandatory to handle gas evolution.

Q & A

Advanced Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.5 ppm) and ketone carbonyl (δ ~210 ppm).

- X-ray Crystallography : Resolves spatial arrangement; interplanar angles between naphthalene and ketone groups validate steric effects .

- IR Spectroscopy : Confirms C=O stretching (~1700 cm⁻¹) .

How should a comprehensive toxicological study for 2-Methyl-1-(1-naphthalenyl)-1-propanone be designed?

Advanced Research Question

Experimental Design :

| Parameter | Details |

|---|---|

| Species | Rodents (rats/mice) and in vitro human cell lines . |

| Exposure Routes | Inhalation, oral gavage, dermal application . |

| Endpoints | Hepatic, renal, and respiratory effects; genotoxicity via Ames test . |

| Data Collection : Histopathology, serum biomarkers (e.g., ALT for liver damage), and comet assay for DNA breaks . |

How can contradictions in toxicological data (e.g., hepatic vs. renal effects) be resolved?

Advanced Research Question

- Dose-Response Analysis : Determine if effects are dose-dependent or threshold-based.

- Metabolic Profiling : Identify metabolites (e.g., epoxides) via LC-MS; compare metabolic activation in liver vs. kidney microsomes .

- Species-Specific Sensitivity : Cross-validate findings in human-relevant models (e.g., 3D organoids) .

What computational methods predict the reactivity of 2-Methyl-1-(1-naphthalenyl)-1-propanone?

Advanced Research Question

- Density Functional Theory (DFT) : Calculates HOMO/LUMO gaps to predict electrophilic sites on the naphthalene ring .

- Molecular Docking : Models interactions with cytochrome P450 enzymes to forecast metabolic pathways .

How do substituents on the naphthalene ring influence biological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents enhance electrophilicity, increasing reactivity with nucleophilic targets (e.g., glutathione) .

- Methoxy Groups : Improve solubility but may reduce membrane permeability .

Validation : Compare IC₅₀ values in enzyme inhibition assays across derivatives .

What strategies improve the pharmacokinetics of 2-Methyl-1-(1-naphthalenyl)-1-propanone derivatives?

Advanced Research Question

- Prodrug Design : Esterification of the ketone group enhances oral bioavailability .

- Nanoparticle Encapsulation : Polymeric carriers (e.g., PLGA) prolong systemic circulation .

- LogP Optimization : Introduce hydrophilic groups (e.g., -OH) to reduce logP values below 5, improving aqueous solubility .

What challenges arise in synthesizing enantiomerically pure forms of 2-Methyl-1-(1-naphthalenyl)-1-propanone?

Advanced Research Question

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC .

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions yield enantiomeric excess >90% .

How are metabolic pathways of 2-Methyl-1-(1-naphthalenyl)-1-propanone characterized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.